3-(Benzylideneamino)propan-1-ol
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Overview
Description
Preparation Methods
3-(Benzylideneamino)propan-1-ol can be synthesized through the condensation reaction of 3-aminopropan-1-ol with benzaldehyde. The reaction is typically carried out in toluene using water azeotropic distillation to remove the water formed during the reaction . The reaction conditions are mild, and the product can be obtained in good yield.
Chemical Reactions Analysis
3-(Benzylideneamino)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imine carbon.
Scientific Research Applications
3-(Benzylideneamino)propan-1-ol has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: The compound’s structure makes it a potential candidate for the development of pharmaceuticals.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Mechanism of Action
The mechanism of action of 3-(Benzylideneamino)propan-1-ol involves its ability to participate in various chemical reactions due to the presence of the imine group. The imine group can undergo nucleophilic attack, leading to the formation of various products. The compound can also form complexes with metals, which can be used in catalytic processes.
Comparison with Similar Compounds
3-(Benzylideneamino)propan-1-ol can be compared with other similar compounds such as:
3-Aminopropan-1-ol: This compound is a primary amine and a primary alcohol, making it a versatile intermediate in organic synthesis.
Benzaldehyde: A simple aromatic aldehyde used in the synthesis of various organic compounds.
N-Benzylidenevalinate: A compound that undergoes similar reactions with dialkyl phosphorochloridites, leading to the formation of α-aminophosphonates.
The uniqueness of this compound lies in its ability to form both linear and cyclic products in phosphorylation reactions, which is not commonly observed in similar compounds.
Properties
CAS No. |
5433-11-4 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-(benzylideneamino)propan-1-ol |
InChI |
InChI=1S/C10H13NO/c12-8-4-7-11-9-10-5-2-1-3-6-10/h1-3,5-6,9,12H,4,7-8H2 |
InChI Key |
WNHJLSFOWGPFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=NCCCO |
Origin of Product |
United States |
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